ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
This compound is a dihydropyridine derivative featuring two ethyl ester groups (ethoxycarbonyl), methyl substituents at positions 2 and 6, and ketone groups at positions 2 and 4. Its bicyclic structure comprises two partially saturated pyridine rings connected via an ethyl bridge.
Properties
IUPAC Name |
ethyl 1-[2-(5-ethoxycarbonyl-6-methyl-2-oxo-3,4-dihydropyridin-1-yl)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-27-19(25)15-7-9-17(23)21(13(15)3)11-12-22-14(4)16(8-10-18(22)24)20(26)28-6-2/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWYUAVKFLAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1)CCN2C(=C(CCC2=O)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The compound features a pyridine and pyrimidine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 344.41 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. A common method includes the use of ethyl esters and various carbonyl compounds under controlled conditions to yield the desired tetrahydropyridine structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| 8a | E. coli | |
| 8b | S. aureus | |
| 8c | P. aeruginosa | |
| 8e | S. pyogenes | |
| 8f | K. pneumoniae |
These compounds were tested against various bacterial strains and showed promising results in inhibiting growth.
Antifungal Activity
In addition to antibacterial effects, derivatives of the compound have also been evaluated for antifungal activity:
The results indicated that certain derivatives possess significant antifungal properties, making them potential candidates for further development in antifungal therapies.
Cytotoxicity and Other Biological Activities
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency:
These findings suggest that the compound may have potential applications in cancer therapy due to its cytotoxic effects against tumor cells.
Case Studies
One relevant case study involved synthesizing a series of pyridine derivatives similar to this compound and evaluating their biological activities:
-
Synthesis and Screening : A new series of ethyl pyrimidine derivatives were synthesized and screened for antibacterial and antifungal activities.
- Results : The study found that several compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features (Table 1):
Structural Insights :
- The target compound lacks aromatic substituents (e.g., phenyl or thiophenyl) present in analogs , reducing π-π stacking interactions but improving solubility.
- Compared to the cyano-substituted analog , the ethoxycarbonyl groups may lower electrophilicity, altering reactivity in nucleophilic environments.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
